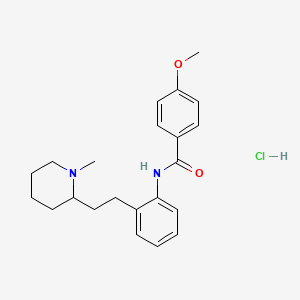
恩卡尼德盐酸盐
概述
描述
科学研究应用
恩卡尼德盐酸盐因其抗心律失常特性而得到广泛研究。 它对患有过度室性早搏的患者特别有效,而对患有持续性室性心动过速的患者则效果较差 . 它也已被用于治疗房性心律失常,包括心房颤动和异位房性心动过速 . 此外,其代谢物 ODE 和 MODE 具有相似的药理特性,有助于其整体疗效 .
作用机制
生化分析
Biochemical Properties
Encainide hydrochloride plays a crucial role in biochemical reactions by interacting with voltage-gated sodium channels. It binds to these channels and stabilizes the neuronal membrane, thereby inhibiting the ionic fluxes necessary for impulse initiation and conduction . This interaction decreases excitability, conduction velocity, and automaticity in cardiac tissues . The compound also causes a slight but significant prolongation of refractory periods in these tissues, with the greatest effect observed in the His-Purkinje system .
Cellular Effects
Encainide hydrochloride affects various types of cells and cellular processes, particularly in cardiac tissues. It influences cell function by decreasing excitability, conduction velocity, and automaticity . This results in a slowed atrial, atrioventricular nodal, His-Purkinje, and intraventricular conduction . Additionally, encainide hydrochloride stabilizes the neuronal membrane by inhibiting the ionic fluxes required for impulse initiation and conduction . This stabilization impacts cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to decreased ventricular excitability and increased stimulation threshold during diastole .
Molecular Mechanism
The molecular mechanism of encainide hydrochloride involves its binding to voltage-gated sodium channels . By stabilizing the neuronal membrane, it inhibits the ionic fluxes necessary for impulse initiation and conduction . This results in decreased excitability, conduction velocity, and automaticity in cardiac tissues . Encainide hydrochloride also causes a slight but significant prolongation of refractory periods, particularly in the His-Purkinje system . The compound decreases the rate of rise of the action potential without markedly affecting its duration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of encainide hydrochloride change over time. The compound is rapidly absorbed and extensively metabolized by the liver . Its major metabolites, O-demethyl encainide and 3-methoxy-O-demethyl encainide, have quantitatively different but qualitatively similar pharmacodynamic profiles . Subacute and chronic administration of encainide hydrochloride at doses representing 11 times the effective oral human dose have produced no distinct or consistent toxicologic findings . Long-term administration has shown persistent antiarrhythmic actions .
Dosage Effects in Animal Models
In animal models, the effects of encainide hydrochloride vary with different dosages. Single intravenous doses of encainide hydrochloride have been shown to prolong His-Purkinje conduction time and intraventricular conduction time without affecting refractoriness . At doses and plasma concentrations exceeding therapeutic levels, encainide hydrochloride has no major negative inotropic effects . High doses can lead to toxic effects, including increased ventricular fibrillation threshold and suppression of atrial fibrillation .
Metabolic Pathways
Encainide hydrochloride is metabolized primarily in the liver, where it undergoes extensive metabolism to form two major active metabolites: O-demethyl encainide and 3-methoxy-O-demethyl encainide . These metabolites have longer half-lives and equal or greater potency than the parent compound . The metabolic pathways involve the interaction of encainide hydrochloride with various enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation .
Transport and Distribution
Encainide hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed by all routes of administration and extensively metabolized by the liver . The compound is excreted in approximately equal amounts in the urine and feces . Encainide hydrochloride interacts with voltage-gated sodium channels, which play a crucial role in its transport and distribution within cardiac tissues .
Subcellular Localization
The subcellular localization of encainide hydrochloride is primarily within the neuronal membrane, where it binds to voltage-gated sodium channels . This localization is essential for its activity and function, as it stabilizes the membrane and inhibits ionic fluxes required for impulse initiation and conduction . Encainide hydrochloride does not have specific targeting signals or post-translational modifications that direct it to other compartments or organelles .
准备方法
恩卡尼德盐酸盐的合成涉及几个步骤:
化学反应分析
相似化合物的比较
恩卡尼德盐酸盐常与其他 I 类抗心律失常药物进行比较,例如妥卡尼德、美西律、氟卡尼德和胺碘酮 . 虽然妥卡尼德和美西律类似于利多卡因,并且在治疗室性心律失常方面有效,但恩卡尼德和氟卡尼德在控制室性异位搏动方面更有效 . 胺碘酮虽然在治疗室性心动过速方面非常有效,但也是这些药物中最毒的 . 恩卡尼德盐酸盐的独特之处在于它能够在不显着影响动作电位持续时间或最大舒张电位的情况下增加心房和室性有效不应期 .
类似化合物
- 妥卡尼德
- 美西律
- 氟卡尼德
- 胺碘酮
恩卡尼德盐酸盐独特的机制和在治疗特定类型心律失常方面的疗效使其成为心血管医学领域中一种有价值的化合物,尽管它存在相关的风险。
属性
IUPAC Name |
4-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2.ClH/c1-24-16-6-5-8-19(24)13-10-17-7-3-4-9-21(17)23-22(25)18-11-14-20(26-2)15-12-18;/h3-4,7,9,11-12,14-15,19H,5-6,8,10,13,16H2,1-2H3,(H,23,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIIZIWOLTYOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049004 | |
| Record name | Encainide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66794-74-9 | |
| Record name | Benzamide, 4-methoxy-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66794-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Encainide hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066794749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Encainide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Encainide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENCAINIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CH7J36N9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
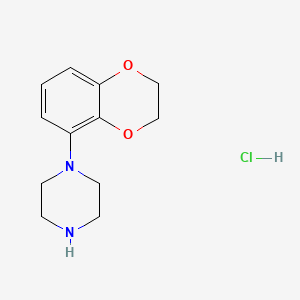
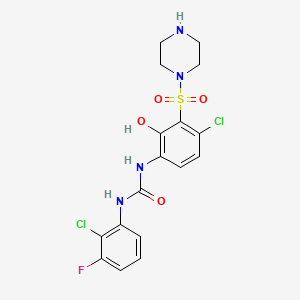
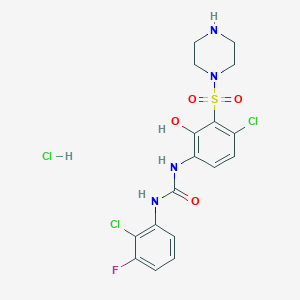
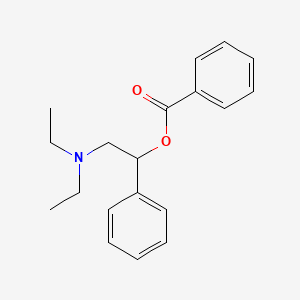
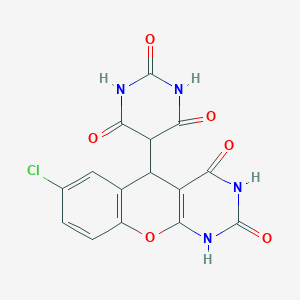
![(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-11-(((2S,3R,4S,6R)-4-(ethyl(methyl)amino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-9-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B1671194.png)

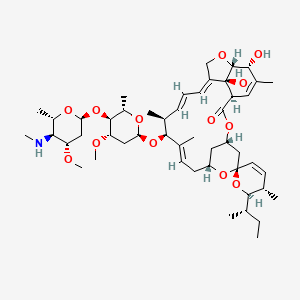
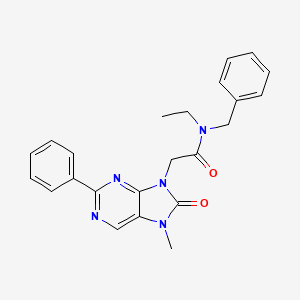

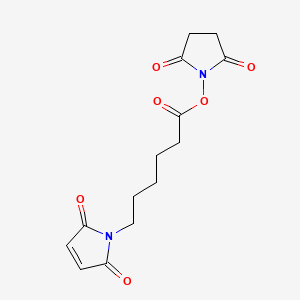
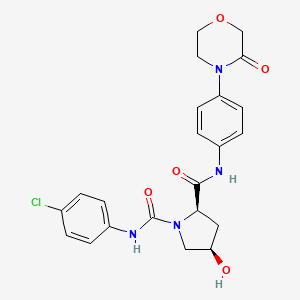
![tert-butyl N-[1-[[1-[[1-cyclohexyl-3-hydroxy-5-[[3-methyl-1-oxo-1-(tetrazol-2-ylmethylamino)pentan-2-yl]amino]-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1671207.png)
![benzyl N-[6-[[(2S)-1-[[2-[[(2S,3S)-5-[[(2S,3S)-1-[(3-amino-5,6-dimethylpyrazin-2-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B1671209.png)
